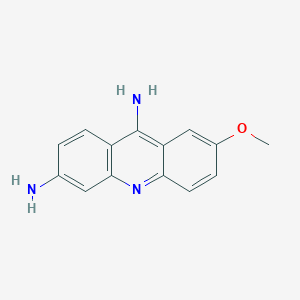

7-Methoxyacridine-3,9-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

154266-79-2 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

7-methoxyacridine-3,9-diamine |

InChI |

InChI=1S/C14H13N3O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,15H2,1H3,(H2,16,17) |

InChI Key |

COELTKVWLJSURO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 7 Methoxyacridine 3,9 Diamine Derivatives

Elucidation of Substituent Influence on Biological Potency and Selectivity

The methoxy (B1213986) group (-OCH3) at the 7-position of the acridine (B1665455) ring plays a crucial role in modulating the biological activity of these compounds. Its electron-donating nature can influence the electronic environment of the entire aromatic system. This, in turn, can affect the compound's ability to interact with its biological targets, such as DNA or specific enzymes. For instance, in a series of 9-aminoacridine-4-carboxamides, a methoxy group on the anilino ring at the 9-position was found to be the most favorable substituent for antitumor activity. The position of this substituent was critical, with the meta position being preferred over para and ortho positions.

While direct mechanistic studies on the 7-methoxy group in 7-Methoxyacridine-3,9-diamine are limited, inferences can be drawn from related acridine derivatives. The methoxy group can enhance the binding of a ligand to its target and improve its absorption, distribution, metabolism, and excretion (ADME) properties researchgate.net.

The nature of the substituent at the 9-amino position is a critical determinant of biological activity. Studies on various 9-aminoacridine (B1665356) derivatives have consistently shown that modifications at this position significantly impact their potency and selectivity nih.govresearchgate.net. For example, in a study of 9-aminoacridine derivatives, the efficacy against PrP(Sc) accumulation was influenced by the substituents on the distal tertiary amine of the side chain attached to the 9-amino group researchgate.net.

In a series of 9-aminoacridine compounds, it was found that activity was strongly dependent on the presence of a substituted acridine ring, which in that library included 6-chloro-2-methoxy substituents researchgate.net. The most promising compound in that study had a 4-(4-methylpiperazin-1-yl)phenyl group at the 9-amino position researchgate.net. Another study on 9-aminoacridines revealed that an aliphatic substituent at the 9-amino position resulted in a more potent compound compared to an aromatic one nih.gov.

The following table summarizes the impact of different substituents at the 9-amino position on the cytotoxic activity of 6-chloro-2-methoxyacridine derivatives in PC3 and A549 cancer cell lines.

| Compound | 9-Amino Substituent | PC3 IC50 (µM) | A549 IC50 (µM) |

| 1 | -NH2 | >100 | >100 |

| 2 | -NH(CH2)2OH | 2.6 ± 0.5 | 4.9 ± 0.3 |

| 3a | -NH-Ph-4-OH | 11.0 ± 0.8 | 15.0 ± 1.2 |

| 3b | -NH-Ph-3-OH | 25.0 ± 2.1 | 33.0 ± 2.5 |

| 3c | -NH-Ph-2-OH | 48.0 ± 3.5 | 55.0 ± 4.1 |

Data derived from a study on 9-aminoacridine derivatives and their cytotoxicity. nih.gov

Ancillary substituents on the acridine ring, such as halogens, can significantly modulate the biological activity of this compound derivatives. Halogen atoms can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic properties.

For instance, the presence of a chlorine atom at the 6-position of the acridine ring has been shown to be a key feature for the antiprion activity of certain 9-aminoacridine derivatives researchgate.net. In a study on sulfur-containing flavonoids, it was observed that halogen substituents enhanced antibacterial activity in an ascending order from fluorine to iodine, suggesting that the size of the halogen atom is a more significant factor than its polarity or electronic effects nih.govresearchgate.net. The structural influence of halogen atoms generally increases in the order of Cl < Br < I, which correlates with the increasing size of their σ-holes nih.gov.

Quantitative Analysis of Linker Length and Chemical Nature in Poly-Acridine Systems

In a series of bis(acridine-4-carboxamides), a (CH2)3N(Me)(CH2)3 linker was used to connect two acridine units nih.gov. These dimeric compounds showed superior potencies compared to their monomeric counterparts nih.gov. The length of the alkyl chain in the linker can modestly influence cytotoxic activity, with studies suggesting that a shorter linker may lead to better cytotoxicity researchgate.net.

The following table illustrates the effect of linker length and acridine substitution on the in vitro cytotoxicity of bis(acridine-4-carboxamides) against the Lewis lung carcinoma cell line.

| Compound | Acridine Substituent | Linker | IC50 (nM) |

| Monomer | 5-Me | - | 110 |

| Dimer 1 | 5-Me | (CH2)3N(Me)(CH2)3 | 2 |

| Dimer 2 | 5-Cl | (CH2)3N(Me)(CH2)3 | 3 |

| Dimer 3 | 1-Me | (CH2)3N(Me)(CH2)3 | 15 |

| Dimer 4 | 8-Me | (CH2)3N(Me)(CH2)3 | 12 |

Data adapted from structure-activity relationship studies of substituted bis(acridine-4-carboxamides). nih.govacs.org

Stereochemical Determinants in Compound Activity and Target Engagement

Stereochemistry can play a pivotal role in the biological activity of chiral this compound derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.

For many chiral compounds, different enantiomers can exhibit different pharmacological activities, with one enantiomer being more potent or having a different biological effect than the other nih.govmdpi.commalariaworld.org. This stereoselectivity is often due to the specific fit of one enantiomer into the binding site of a biological target. While specific studies on the stereochemical determinants of this compound are not widely available, the principles of stereochemistry in drug action are well-established. For instance, in a study of chiral 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system nih.govmdpi.commalariaworld.org. Molecular modeling in the same study highlighted the structural and stereochemical requirements for efficient interaction with the target enzyme nih.govmdpi.com.

Biological Activities and Preclinical Therapeutic Potentials in Vitro and Ex Vivo Studies

Antiproliferative and Cytotoxic Activities in Neoplastic Cell Lines

While no specific data exists for 7-Methoxyacridine-3,9-diamine, other 9-aminoacridine (B1665356) derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The planar acridine (B1665455) ring is a classic DNA intercalating agent, a mechanism that can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Research on related compounds, such as certain 9-anilinoacridines, has shown activity against leukemia cell lines. For instance, derivatives of 9-anilinoacridine have been investigated for their potent inhibition of DNA topoisomerase II, a critical enzyme in DNA replication, leading to cytotoxic effects in hematological cancer models.

The cytotoxic potential of various acridine derivatives has been evaluated against a panel of solid tumor cell lines. The efficacy is often dependent on the specific substitution patterns on the acridine core, which influence factors like cell permeability, DNA binding affinity, and interaction with other cellular targets.

Studies on different classes of 9-aminoacridines have reported a broad spectrum of activity. For example, the National Cancer Institute's NCI-60 human tumor cell line screen has been used to evaluate the anticancer activity of numerous acridine compounds against cell lines derived from various cancers, including:

Breast Cancer: MCF-7, T-47D

Colon Cancer: HT29, HCT-15

Leukemia: HL-60

Lung Cancer: NCI-H522

Ovarian Cancer: PA-1

Liver Cancer: HepG-2

Cervical Cancer: HeLa

The half-maximal inhibitory concentration (IC₅₀) values for these related compounds vary widely, often ranging from nanomolar to micromolar concentrations, depending on the specific derivative and cell line.

Antimicrobial Spectrum of Activity

The acridine scaffold is a well-known pharmacophore in antimicrobial drug discovery.

Research has demonstrated that certain 9-amino-2-methoxyacridines exhibit potent in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govnih.gov The mechanism of action is thought to involve the inhibition of DNA synthesis in the parasite. nih.gov The antileishmanial activity is influenced by the nature of substituents at various positions on the acridine ring. nih.govnih.gov

Various 9-aminoacridine derivatives have a long history as antimalarial agents. They are known to be effective against the erythrocytic stages of Plasmodium falciparum, including chloroquine-resistant strains. researchgate.net The antimalarial activity of compounds like 9-anilinoacridines is attributed to their ability to inhibit parasite DNA topoisomerase II and interfere with the polymerization of heme into hemozoin. researchgate.net Adamantane-substituted 9-aminoacridines have also shown high potency, with IC₅₀ values in the low nanomolar range.

Immunomodulatory Effects

Beyond its direct antimicrobial actions, the acridine class of compounds, to which this compound belongs, exhibits significant immunomodulatory properties, particularly concerning the regulation of T cell function. T cells are crucial components of the adaptive immune system, and their activity is tightly controlled by a balance between effector T cells (Teffs), which attack pathogens and diseased cells, and regulatory T cells (Tregs), which suppress immune responses to maintain homeostasis and prevent autoimmunity.

Downregulation of Regulatory T Cell (Treg) Functions

Recent research has identified a subset of 9-aminoacridine derivatives as selective inhibitors of Treg function. These compounds have been shown to downregulate the expression of Forkhead box P3 (FoxP3), a transcription factor that is essential for the development and suppressive activity of Tregs. By reducing FoxP3 levels, these acridine compounds effectively abrogate the suppressive capabilities of Tregs.

The mechanism behind this effect involves direct interference with FoxP3's ability to bind to DNA, thereby inhibiting the downstream gene regulation that is critical for Treg-mediated immunosuppression. This targeted action on a key molecular component of Treg identity and function represents a significant finding in the immunomodulatory potential of the acridine scaffold.

Restoration of Effector T Cell (Teff) Activity

A direct consequence of inhibiting Treg suppression is the restoration and enhancement of effector T cell (Teff) activity. In preclinical models, the application of 9-aminoacridine derivatives to co-cultures of Tregs and Teffs resulted in a significant recovery of Teff proliferation. With the Treg-imposed "brakes" released, Teff cells are better able to activate, expand, and execute their functions.

Furthermore, this restoration of activity is not limited to proliferation. Studies have also demonstrated an increase in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by Teff cells in the presence of acridine-treated Tregs. This indicates a functional enhancement of the Teff response, which is crucial for clearing infections and mounting an effective anti-tumor immune response. Some research also notes that certain acridine derivatives can enhance T-cell proliferation in response to alloantigens, further supporting their role in modulating T cell activity.

Table 2: Immunomodulatory Effects of Acridine Derivatives on T Cell Subsets

| T Cell Subset | Observed Effect of Acridine Derivatives | Mechanism | Functional Outcome |

|---|---|---|---|

| Regulatory T cells (Tregs) | Inhibition of suppressive function | Downregulation of FoxP3 expression; Interference with FoxP3 DNA-binding activity | Reduced ability to suppress effector T cells |

| Effector T cells (Teffs) | Restoration of proliferation and function | Release from Treg-mediated suppression | Increased proliferation and cytokine (e.g., TNF-α) production |

Emerging Antiviral Potential (Based on Class Activity)

The acridine scaffold is recognized for its broad biological activities, which include antiviral potential. While research specifically targeting this compound against a wide range of viruses is ongoing, studies on closely related acridine derivatives have revealed promising mechanisms of action that suggest a class-wide antiviral capability.

Inhibition of Viral Protease Enzymes (e.g., SARS-CoV-2 Mpro)

Many viruses rely on protease enzymes to cleave large polyproteins into functional viral proteins necessary for replication and assembly. These proteases, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, are attractive targets for antiviral drug development.

Mechanisms of Viral Particle Inactivation

A more prominent antiviral mechanism identified for the acridine class is the direct inactivation of viral particles. Research on ethacridine has demonstrated that it potently inhibits SARS-CoV-2 by acting on the virions themselves. This inactivation prevents the virus from effectively binding to and entering host cells.

Studies using plaque assays and immunofluorescence imaging have shown that pre-incubating SARS-CoV-2 virions with ethacridine leads to a dramatic reduction in infectivity. The drug appears to compromise the integrity or function of the viral particles, rendering them incapable of initiating an infection. This mechanism is particularly advantageous as it is independent of the host cell type and acts on the virus before it can begin its replication cycle. This mode of action, targeting the extracellular virus, distinguishes it from many other antivirals that work by inhibiting intracellular replication steps.

Interactions with Biomolecules and Molecular Recognition

Compound-DNA Interaction Dynamics

The planar aromatic structure of the acridine (B1665455) ring is a key determinant in its interaction with deoxyribonucleic acid (DNA). The primary mode of interaction for many acridine derivatives is intercalation, where the flat ring system inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA's structure and function.

Studies on heterodimeric molecules, where a 9-aminoacridine (B1665356) derivative is linked to nucleic acid bases (adenine, thymine, and guanine) by a flexible chain, have provided insights into the stacking interactions that can occur. Spectroscopic analyses, including UV hypochromism, proton magnetic resonance, and fluorescence emission, have demonstrated that these molecules predominantly exist in a folded conformation in aqueous solutions. In this folded state, the acridine and the nucleic acid base rings are stacked on top of each other.

| Technique Used for Assessment | Observation | Implication for DNA Interaction |

| UV Hypochromism | Measures the decrease in absorbance upon stacking of chromophores. | A higher degree of intramolecular stacking leads to reduced DNA binding. |

| Proton Magnetic Resonance | Chemical shift variations indicate the proximity of the acridine and base rings. | Confirms the folded, stacked conformation in solution. |

| Fluorescence Emission | Quenching or enhancement of acridine fluorescence reveals interactions with specific bases. | Provides evidence for the nature of the intramolecular complex. |

The nature of the linker connecting the acridine core to other chemical moieties, such as in bis-acridine derivatives (two acridine rings linked together), plays a critical role in modulating DNA binding affinity and specificity. Research on bis-acridine compounds has shown that the length and flexibility of the polymethylenic linker chain are key determinants of their interaction with DNA.

For effective bis-intercalation, where both acridine rings simultaneously intercalate into the DNA, the linker must be of an appropriate length to span a certain number of base pairs. This is often described by the "excluded site model," which posits that the binding of one intercalator to a site on the DNA helix prevents the binding of another intercalator to the immediately adjacent sites. Therefore, the linker must be long enough to bridge this excluded region. The antileishmanial activity of some bis- and tetra-acridines has been shown to vary depending on the length of the linker chain, highlighting its importance in the biological activity of these compounds.

Compound-Protein Interaction Modulations

Beyond its interaction with DNA, 7-Methoxyacridine-3,9-diamine and related compounds can also modulate cellular functions through interactions with proteins, particularly those that bind to DNA.

Recent studies have identified a group of 9-aminoacridine derivatives that can directly interact with the Forkhead box P3 (FoxP3) protein. nih.gov FoxP3 is a key transcription factor for the development and function of regulatory T (Treg) cells, which play a crucial role in maintaining immune tolerance.

Using techniques such as surface plasmon resonance (SPR), researchers have demonstrated direct binding between these acridine compounds and the FoxP3 protein. nih.gov This interaction is significant as it suggests a mechanism of action that is not solely dependent on DNA intercalation but also involves the direct modulation of a critical immune regulatory protein.

| Interaction Parameter | Finding | Significance |

| Binding Affinity | 9-aminoacridine derivatives show measurable binding to the FoxP3 protein. nih.gov | Indicates a direct protein-targeting mechanism. |

| Target Protein | FoxP3, a key transcription factor in regulatory T cells. nih.gov | Suggests potential for immunomodulatory applications. |

The direct binding of 9-aminoacridine derivatives to FoxP3 has been shown to interfere with the protein's ability to bind to DNA. nih.gov Electrophoretic mobility shift assays (EMSAs) have revealed that these compounds can inhibit the formation of the FoxP3-DNA complex. nih.gov

By interfering with the DNA-binding activity of FoxP3, these acridine compounds can downregulate the expression of genes that are regulated by this transcription factor. nih.gov This leads to a reduction in the suppressive functions of Treg cells. nih.gov This modulation of protein-DNA complex formation represents a distinct mechanism through which acridine derivatives can exert their biological effects, moving beyond simple DNA intercalation to the specific targeting of transcription factor activity.

Compound-RNA Interaction Studies

The interaction of acridine derivatives is not limited to DNA; they are also known to bind to ribonucleic acid (RNA). The structural diversity of RNA, including single-stranded regions, double-helical segments, and complex tertiary structures like tetraloops, offers multiple potential binding sites for small molecules like this compound.

The primary modes of interaction are similar to those with DNA, involving intercalation into double-stranded RNA regions and electrostatic interactions with the phosphate backbone. Some aminoacridine derivatives have been shown to bind to RNA with notable affinity and specificity. For instance, an aminoacridine derivative was identified that binds with high affinity to a specific GAAA tetraloop structure in RNA. acs.org

Furthermore, compounds like 9-aminoacridine have been found to inhibit ribosome biogenesis by targeting both the transcription and processing of ribosomal RNA (rRNA). mdpi.com This suggests that the biological effects of some acridines may be mediated, at least in part, through their interactions with RNA and the subsequent disruption of RNA-mediated cellular processes. The ability of acridine compounds to bind to RNA highlights another layer of complexity in their biomolecular interactions and potential therapeutic applications.

Interaction with Hematin in Antimalarial Mechanisms

The antimalarial activity of many quinoline and acridine-based compounds is attributed to their ability to interfere with the detoxification of heme in the malaria parasite. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin, which is functionally identical to β-hematin. Inhibition of this polymerization process is a key mechanism of action for several antimalarial drugs.

Acridine derivatives, a class of compounds to which this compound belongs, have been investigated for their interaction with hematin. nih.govresearchgate.net Like the well-studied antimalarial drug chloroquine, certain acridine compounds are thought to exert their parasiticidal effects by binding to hematin, thereby preventing its crystallization into hemozoin. nih.govsemanticscholar.org This inhibition leads to an accumulation of toxic free heme within the parasite's food vacuole, which can cause oxidative stress and damage to cellular components, ultimately leading to parasite death.

Studies on various acridine derivatives have shown that they can form complexes with hematin. nih.gov For instance, research on 9-anilinoacridines has demonstrated their ability to bind to hematin, with Job's plots indicating a stoichiometric ratio of 1:2 for the drug-hematin complex in some cases. nih.govnih.gov The formation of these complexes is believed to cap the growing faces of the hemozoin crystal, thus halting the polymerization process.

The structural features of acridine derivatives have been shown to influence their ability to inhibit β-hematin formation. For example, the presence of substituents such as chloro and methoxy (B1213986) groups on the acridine ring, in conjunction with positively charged side chains, has been associated with potent antimalarial activity and effective inhibition of heme crystallization. nih.gov While specific research on the interaction of this compound with hematin is not extensively detailed in the available literature, its structural similarity to other active acridine compounds suggests that it may share this mechanism of action. The methoxy group at the 7-position and the diamino substitutions could play a role in the molecule's ability to interact with hematin and disrupt the detoxification pathway within the malaria parasite.

The table below presents data on the inhibition of β-hematin formation by various acridine derivatives, illustrating the structure-activity relationships within this class of compounds. It is important to note that specific data for this compound is not included due to its absence in the reviewed literature.

Advanced Characterization and Computational Investigations

Comprehensive Spectroscopic Analysis of 7-Methoxyacridine-3,9-diamine and Its Derivatives

The structural and electronic properties of this compound are rigorously investigated using a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecule's architecture, from the connectivity of its atoms to its behavior upon interaction with electromagnetic radiation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy (B1213986) group protons. The aromatic protons on the acridine (B1665455) rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns depending on their position relative to the electron-donating amino and methoxy groups. The protons of the two amino (-NH₂) groups would likely appear as broad singlets, and their chemical shift could be sensitive to solvent and concentration. The methoxy group (-OCH₃) protons would give a characteristic sharp singlet, typically in the range of δ 3.8-4.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by signals for the 13 carbons of the acridine core and the single carbon of the methoxy group. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbons directly attached to the nitrogen and oxygen atoms (C3, C7, C9) would be significantly influenced by these heteroatoms. The methoxy carbon is expected to appear as a distinct signal in the upfield region of the spectrum, generally around δ 55-60 ppm. mdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 110 - 140 |

| Aromatic C-N / C-O | - | 140 - 160 |

| Amine N-H | Variable (Broad) | - |

| Methoxy O-CH₃ | ~3.9 | ~56 |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The presence of the amino groups (-NH₂) is confirmed by N-H stretching vibrations, which typically appear as one or two sharp-to-medium bands in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com The aromatic acridine core would be identified by C-H stretching absorptions just above 3000 cm⁻¹ and several C=C stretching bands in the 1400-1600 cm⁻¹ region. vscht.cz The methoxy group (-OCH₃) is evidenced by a strong C-O stretching band, typically found in the 1000-1300 cm⁻¹ range, often near 1250 cm⁻¹ for aryl ethers. specac.com

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | Medium to Strong |

| Aryl Ether (C-O) | Stretch | 1200 - 1275 | Strong |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium |

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. Acridine and its derivatives are known to be strongly absorbing in the UV and visible regions due to π → π* transitions within the aromatic system. The spectrum of this compound is expected to show multiple absorption bands. The presence of two powerful electron-donating groups (amino and methoxy) on the conjugated acridine system typically results in a significant bathochromic (red) shift of the absorption maxima (λ_max) compared to the unsubstituted acridine parent molecule. These shifts move the absorption bands to longer wavelengths, often into the visible region, which is responsible for the colored nature of many acridine derivatives.

Interactive Table: Expected UV-Vis Absorption Data

| Transition Type | Expected λ_max Range (nm) | Solvent Effects |

| π → π | 380 - 450 | Polarity may cause slight shifts in λ_max |

| π → π | 250 - 280 | Less sensitive to solvent polarity |

Many acridine derivatives are highly fluorescent, a property that is central to their application as dyes and probes. Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. The introduction of electron-donating substituents like amino and methoxy groups generally enhances fluorescence intensity and shifts the emission to longer wavelengths. sciforum.net

For this compound, excitation at its absorption maximum (in the ~380-450 nm range) would be expected to produce a strong fluorescence emission at a longer wavelength. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift, which is typically significant for acridine derivatives. The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is influenced by the molecular structure and the solvent environment. nih.govresearchgate.net

Interactive Table: Predicted Photophysical Properties

| Parameter | Predicted Value / Range | Significance |

| Emission Max (λ_em) | 470 - 550 nm | Corresponds to the color of emitted light |

| Stokes Shift | 50 - 100 nm | Energy loss between absorption and emission |

| Fluorescence Quantum Yield (Φ_F) | Moderate to High (0.2 - 0.7) | Efficiency of the fluorescence process |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₃N₃O), the calculated monoisotopic mass is 239.1059 g/mol . In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 240.1137.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion, providing further structural confirmation. nih.gov A plausible fragmentation pathway for the [M+H]⁺ ion would involve the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z ~225. Another common fragmentation could be the loss of ammonia (B1221849) (NH₃) from one of the amino groups. researchgate.net

Interactive Table: Mass Spectrometry Data

| Parameter | Value | Description |

| Molecular Formula | C₁₄H₁₃N₃O | Elemental composition of the molecule |

| Monoisotopic Mass | 239.1059 u | Exact mass of the most abundant isotope |

| [M+H]⁺ Ion (m/z) | 240.1137 | Expected ion in positive mode ESI-MS |

| Key Fragment Ion (m/z) | ~225 ([M+H - CH₃]⁺) | Resulting from loss of a methyl radical |

Interactive Table: Representative Crystallographic Data for an Acridine Derivative

| Parameter | Example Value (from a related structure) | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/n | Defines the specific symmetry elements |

| Unit Cell (a, Å) | ~8.5 | Dimension of the unit cell |

| Unit Cell (b, Å) | ~12.0 | Dimension of the unit cell |

| Unit Cell (c, Å) | ~15.0 | Dimension of the unit cell |

| Key Interactions | N-H···N Hydrogen Bonds, π-π Stacking | Forces holding the molecules in the crystal |

Advanced Computational Chemistry Approaches

Advanced computational chemistry has emerged as an indispensable tool in the characterization and investigation of complex organic molecules like this compound. These in silico methods provide profound insights into molecular structure, behavior, and interaction potential, guiding further experimental research. By simulating molecular systems at the quantum and classical levels, researchers can predict a wide array of properties and processes, from electronic charge distribution to ligand-receptor binding dynamics and photochemical reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules like this compound. DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding the molecule's reactivity and stability.

In studies of related acridine derivatives, DFT has been employed to optimize molecular geometries and calculate key electronic parameters. For instance, investigations into benzo[a]acridine derivatives have utilized functionals like B3LYP and CAM-B3LYP to analyze HOMO-LUMO gaps, which are indicative of the molecule's kinetic stability and charge transport capacity researchgate.net. The analysis of frontier orbitals in such compounds reveals that they can be good donor-acceptor semiconductors researchgate.net. For 9-aminoacridine (B1665356) complexes, DFT methods have been benchmarked to find the best accuracy-to-cost performance for geometry optimization, with functionals such as ωB97X-D and M06 proving effective nih.gov. These studies provide a framework for how DFT could be applied to this compound to predict its electronic characteristics. The methoxy group at position 7 and the diamine groups at positions 3 and 9 would be expected to significantly influence the electron density distribution across the acridine core, a feature that DFT calculations could precisely map.

Table 1: Representative Electronic Properties of an Acridine Derivative (BACN) Calculated via DFT Data adapted from studies on 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN), as specific data for this compound is not readily available in the cited literature.

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP/6-311G(d,p) | -5.79 | -2.01 | 3.78 |

| CAM-B3LYP/6-311G(d,p) | -6.64 | -1.54 | 5.10 |

Source: Adapted from research on benzo[a]acridine derivatives researchgate.net.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for exploring how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, providing insights into binding affinity and mode of interaction. MD simulations then offer a dynamic view of the ligand-receptor complex over time, revealing the stability of the interactions and conformational changes that may occur.

The acridine scaffold is well-known for its ability to intercalate with DNA and inhibit key enzymes like topoisomerases, making acridine derivatives subjects of numerous computational studies jppres.comnih.govnih.gov. In silico studies on amide-based acridine derivatives have explored their binding affinities against seven different protein targets crucial in cancer, revealing high inhibition for targets like tyrosine kinases jppres.com. Similarly, sulfonamide-acridine hybrids have been docked into the active sites of topoisomerase I and II, demonstrating interactions that correlate with their in vitro inhibitory activity nih.gov. These studies typically report binding energies and identify key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues in the target's active site. An MD simulation of a 9-aminoacridine complex with DNA has been used to assess its reactivity, showcasing how computational methods can track the dynamic behavior of such interactions nih.gov.

Table 2: Example Docking Scores of Acridine Derivatives Against Cancer-Related Targets This table presents data for various acridine derivatives to illustrate the application of molecular docking, as specific results for this compound were not found in the provided sources.

| Acridine Derivative | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Acridine-Sulfonamide Hybrid (7c) | Topoisomerase II | - |

| Acridine-Sulfonamide Hybrid (8b) | Topoisomerase I | - |

| Amide-Acridine Derivative (Ligand 1) | Tyrosine Kinase | -9.2 |

Source: Adapted from studies on acridine derivatives jppres.comnih.gov. Note: Specific numerical values for all entries were not available in the source material.

In Silico Prediction and High-Throughput Virtual Screening Methodologies

In silico prediction and high-throughput virtual screening (HTVS) are essential components of modern drug discovery, enabling the rapid assessment of vast chemical libraries against biological targets nih.govresearchgate.net. HTVS uses computational methods to filter libraries containing millions to billions of compounds, identifying a smaller, more manageable set of promising candidates for further experimental testing researchgate.netschrodinger.com. This process significantly accelerates the discovery of new lead compounds.

The general workflow of an HTVS campaign involves several stages. Initially, a large virtual library of compounds is prepared; these libraries can be commercially available collections or virtually enumerated chemical spaces nih.gov. The acridine scaffold, being a "privileged structure" in medicinal chemistry, is often included in such libraries jppres.com. The library is then screened against a 3D model of a target protein using techniques like molecular docking. This process is often hierarchical, starting with rapid, less computationally intensive methods to eliminate non-promising molecules, followed by more accurate (and slower) docking and scoring functions for the top-ranked candidates schrodinger.com. Beyond predicting binding, in silico methods are also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to prioritize candidates with better drug-like characteristics jppres.commdpi.com. While specific HTVS campaigns featuring this compound are not detailed in the available literature, the methodologies are well-established for identifying novel bioactive agents based on scaffolds like acridine.

Theoretical Investigations of Molecular Excitation Processes and Photochemistry

Theoretical and computational photochemistry investigates the interactions of molecules with light, exploring processes such as light absorption, energy dissipation, and photochemical reactions nih.govmdpi.com. These studies are critical for understanding the photostability of a compound and for designing molecules with specific photophysical properties. Key computational methods include Time-Dependent Density Functional Theory (TD-DFT) for calculating vertical excitation energies and simulating UV-Vis absorption spectra, and nonadiabatic molecular dynamics to model the molecule's behavior after photoexcitation nih.gov.

Theoretical studies on molecules like 9-aminoacridine have explored their photophysical properties, including absorption and emission spectra researchgate.net. Such studies often compare theoretically computed values with experimental measurements to validate the computational approach researchgate.net. A central concept in modern theoretical photochemistry is the role of conical intersections, which are points on the potential energy surface where electronic states become degenerate, facilitating highly efficient, ultrafast radiationless decay from an excited state back to the ground state nih.gov. This mechanism explains the high photostability of many biological molecules nih.gov. Investigations into the fluorescence of 9-aminoacridines have also been conducted, exploring quenching mechanisms which are fundamental to their use as fluorescent probes acs.org. Applying these theoretical methods to this compound would allow for the prediction of its absorption spectrum and provide insights into the fate of the molecule after absorbing light, including its fluorescence potential and pathways for energy relaxation.

Q & A

What are the optimal synthetic routes for 7-Methoxyacridine-3,9-diamine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound derivatives typically involves refluxing precursor compounds (e.g., 7-ethoxyacridine derivatives) with amines in polar aprotic solvents like dioxane or dichloromethane. For example, a general method involves reacting acridine intermediates with diaminoalkanes at 125–130°C for 2–4 hours, followed by extraction with dichloromethane and purification via flash chromatography using EtOAc/MeOH/NH₃ mixtures . Yields range from 60–85%, depending on solvent choice and stoichiometric ratios of amines. Critical parameters include reaction temperature (avoiding decomposition above 130°C) and solvent purity, as residual moisture can hydrolyze methoxy groups .

Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ to resolve aromatic proton environments. The methoxy group (δ 3.8–4.0 ppm) and amine protons (δ 6.5–7.5 ppm, broad) should be integrated carefully to confirm substitution patterns .

- LC-MS : Employ atmospheric pressure electrospray ionization (ESI) for molecular ion detection ([M+H]⁺ expected). Validate purity via diode-array UV spectra (λmax ~260–280 nm for acridine cores) .

- Elemental Analysis : Use microanalytical methods (e.g., Pregl gravimetry for C/H, Dumas for N) to confirm stoichiometry within ±0.3% deviation .

Standardization requires calibration with certified reference materials and cross-validation across labs to minimize inter-instrument variability.

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Basic Research Question

Safety Data Sheets (SDS) classify related acridines (e.g., N9-substituted derivatives) as Category 4 oral toxins (H302) and respiratory irritants (H335). Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation.

- First Aid : Immediate eye irrigation with water for 15 minutes if exposed; consult a physician for ingestion .

Store compounds in airtight containers away from light to prevent degradation.

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for this compound derivatives?

Advanced Research Question

Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Solvent Standardization : Re-run NMR in consistent solvents (e.g., DMSO-d₆) and compare with literature .

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, distinguishing regioisomers.

- Control Experiments : Synthesize and analyze reference compounds (e.g., 7-Ethoxy analogs) to isolate substituent effects .

Document solvent batch numbers and spectrometer calibration dates to enhance reproducibility.

What strategies improve synthetic yields of this compound when scaling up reactions?

Advanced Research Question

Scalability challenges include side reactions (e.g., over-alkylation) and purification losses. Optimize by:

- Stoichiometry Adjustments : Increase amine equivalents (1.5–2.0 eq) to drive reactions to completion .

- Solvent Screening : Replace dioxane with higher-boiling solvents (e.g., DMF) to maintain reflux efficiency at scale.

- Crystallization : Use mixed solvents (e.g., acetonitrile/DMF) for recrystallization, improving purity to >99% .

Monitor reaction progress via TLC (SiO₂ 60F254 plates) and adjust quenching times to minimize byproducts.

How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the physicochemical properties of this compound?

Advanced Research Question

Substituents influence solubility, stability, and reactivity:

- Solubility : Methoxy derivatives exhibit lower water solubility (sparingly soluble) compared to ethoxy analogs due to reduced polarity .

- Stability : Methoxy groups resist hydrolysis under acidic conditions better than ethoxy groups, which may degrade to hydroxyl derivatives .

- Electronic Effects : Methoxy substitution increases electron density on the acridine ring, altering UV-Vis spectra (bathochromic shifts) and redox behavior .

Quantitative structure-activity relationship (QSAR) studies using Hammett constants can predict substituent effects on bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.